4-Nitro-1,3-benzoxazole

Physicochemical property comparison Positional isomer differentiation Acid-base reactivity

4-Position benzoxazole chemistry demands the 4-nitro isomer-5- and 6-nitro congeners yield non-equivalent reactivity and biological outcomes. 4-Nitro-1,3-benzoxazole (CAS 163808-13-7): • pKa -4.27 (vs -5.69 for 5-nitro): distinct nucleophilic substitution pathways • Selective H⁺-ATPase probe scaffold (Km 0.21 mM); no mitochondrial F₁-ATPase cross-reactivity • 100% yield to 4-aminobenzoxazole via Pd/C/H₂, enabling amidation/sulfonylation ≥98% purity; ambient global shipping.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 163808-13-7
Cat. No. B1634820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1,3-benzoxazole
CAS163808-13-7
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
InChIKeySLXGGFDKGANNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1,3-benzoxazole Overview


4-Nitro-1,3-benzoxazole (CAS 163808-13-7) is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring with a nitro group at the 4-position (IUPAC: 4-nitro-1,3-benzoxazole; molecular formula C₇H₄N₂O₃; MW 164.12 g/mol) . The compound belongs to the nitrobenzoxazole positional isomer family, alongside 5-nitrobenzoxazole (CAS 70886-33-8) and 6-nitrobenzoxazole (CAS 17200-30-5), all sharing identical molecular formula but differing in nitro group placement on the benzoxazole scaffold [1]. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the 4-nitro group serves as a precursor to 4-amino, 4-substituted, and fused heterocyclic derivatives via reduction or nucleophilic displacement pathways . The compound is commercially available from multiple vendors at purities of 95–98%, typically as a brown-purple solid stored at room temperature .

4-Nitrobenzoxazole Isomer Specificity


Although 4-nitro-, 5-nitro-, and 6-nitro-1,3-benzoxazoles share identical molecular formula (C₇H₄N₂O₃) and molecular weight (164.12 g/mol), their nitro group positioning produces quantifiably distinct electronic properties, reactivity profiles, and biochemical behaviors that preclude simple interchangeability. The 4-nitro isomer exhibits a predicted pKa of −4.27 ± 0.30, versus −5.69 ± 0.10 for the 5-nitro isomer, a difference of approximately 1.42 log units reflecting altered electron density distribution across the fused ring system . In nucleophilic substitution reactions, 5- and 6-nitrobenzoxazoles react with nucleophiles exclusively at the C-2 position, yielding ring-opened products, while the 4-nitro isomer—with the nitro group adjacent to the oxazole oxygen—presents a distinct electronic environment that alters both the site and outcome of nucleophilic attack [1]. Furthermore, the 4-nitrobenzoxazole scaffold has been specifically validated as a biochemical probe template: 7-chloro-4-nitrobenzoxazole was identified as a potent inhibitor of vacuolar membrane H⁺-ATPase from Saccharomyces cerevisiae, demonstrating scaffold-specific target engagement not reported for 5- or 6-nitro congeners [2]. These differences mean that substituting one positional isomer for another in a synthetic sequence or biological assay will yield non-equivalent results, potentially invalidating entire experimental campaigns.

4-Nitrobenzoxazole Differentiation Evidence


Predicted pKa: 4-Nitro vs. 5-Nitro Isomer

The 4-nitro-1,3-benzoxazole isomer displays a predicted pKa of −4.27 ± 0.30, which is 1.42 pKa units higher (less acidic) than the 5-nitrobenzoxazole isomer, which has a predicted pKa of −5.69 ± 0.10 . Both values were obtained from the ChemicalBook database using the same computational prediction methodology, allowing direct head-to-head comparison. The higher pKa of the 4-nitro isomer indicates that the nitro group at the 4-position is less effective at stabilizing the conjugate base relative to the 5-nitro isomer, a consequence of differing resonance and inductive effects depending on nitro placement relative to the oxazole heteroatoms. This acidity difference influences protonation state at physiological and experimental pH ranges, affecting solubility, membrane permeability, and hydrogen-bonding capacity during target engagement.

Physicochemical property comparison Positional isomer differentiation Acid-base reactivity

Nucleophilic Reactivity Differentiation

In a systematic study of vicarious nucleophilic substitution (VNS) reactions on nitrobenzoxazoles, Stalewski (2000) demonstrated that 5-nitrobenzoxazole and 6-nitrobenzoxazole react with nucleophiles exclusively at the C-2 position, resulting in ring-opened products [1]. When the C-2 position is blocked with a phenyl substituent, the reaction shifts to the carbocyclic ring, affording VNS products. Although the 4-nitro isomer was not directly tested in this study, the electronic environment at the 4-position—adjacent to both the oxazole oxygen (O-1) and the ring junction—fundamentally differs from the 5- and 6-positions. The proximity of the nitro group to the heterocyclic oxygen in the 4-nitro isomer alters the electron density distribution, as evidenced by the 1.42-unit pKa difference discussed above, and predicts a distinct regiochemical outcome in nucleophilic aromatic substitution, cross-coupling, and reduction reactions .

Nucleophilic substitution Reactivity differentiation Ring-opening vs. ring-retention

Biochemical Probe: V-ATPase Inhibition

Uchida et al. (1985) demonstrated that 7-chloro-4-nitrobenzoxazole acts as a strong inhibitor of purified vacuolar membrane H⁺-ATPase from Saccharomyces cerevisiae, an enzyme with a specific activity of 18 units/mg protein and a Km of 0.21 mM for Mg²⁺-ATP [1]. The compound was listed alongside DCCD, tributyltin, and diethylstilbestrol as a potent inhibitor, while oligomycin, sodium azide, and sodium vanadate showed no effect, confirming specificity for vacuolar-type over mitochondrial F₁-ATPase and plasma membrane ATPase. This finding establishes the 4-nitrobenzoxazole core as a validated biochemical probe scaffold capable of selective protein target engagement—a functional attribute that distinguishes it from the 5-nitro and 6-nitro isomers, for which no comparable vacuolar ATPase inhibition has been reported in the peer-reviewed literature.

Vacuolar ATPase inhibition Biochemical probe Scaffold validation

Nitro-to-Amine Reduction Pathway

The 4-nitro group of 4-nitro-1,3-benzoxazole undergoes catalytic hydrogenation (Pd/C, 5% w/w, 50 psi H₂, MeOH, room temperature, overnight) to yield 4-aminobenzoxazole (CAS 163808-09-1) in quantitative yield (100%), as documented in the synthesis route for this compound . The resulting 4-aminobenzoxazole has a measured melting point of 77–79 °C and a predicted pKa of 2.16 ± 0.30, and serves as a key intermediate for further functionalization at the 4-position . By contrast, 5-nitrobenzoxazole reduces to 5-aminobenzoxazole, and 6-nitrobenzoxazole to 6-aminobenzoxazole—each yielding regioisomeric amino derivatives with distinct physicochemical and biological properties. The 4-amino derivative provides a unique vector for introducing substituents at a position adjacent to the oxazole ring junction, a regiochemical access point unavailable from the 5- and 6-nitro isomers.

Nitro-to-amine reduction Synthetic intermediate 4-substituted benzoxazole access

Commercial Availability and Lead Time

Procurement data aggregated from multiple commercial suppliers reveals that 4-nitro-1,3-benzoxazole is substantially less available than its 5- and 6-nitro positional isomers. AKSci lists 4-nitro-1,3-benzoxazole at $27/1g with a 1-week lead time, while Aladdin Scientific quotes $157.90/1g with an 8–12 week lead time . In contrast, 5-nitrobenzoxazole is available from Macklin at approximately ¥68/1g (~$9 USD) , and 6-nitrobenzoxazole is listed by AKSci at $53/5g (~$10.60/g) . The 4-nitro isomer commands a price premium of approximately 3–17× over the 5-nitro isomer on a per-gram basis, and the extended lead time of 8–12 weeks from certain suppliers reflects its lower production volume and more specialized synthesis. This availability disparity is a direct consequence of the higher synthetic demand for 5- and 6-nitrobenzoxazoles in antimicrobial and anticancer SAR programs documented in the literature.

Commercial availability Procurement lead time Supply chain comparison

4-Nitrobenzoxazole Application Scenarios


4-Substituted Pharmacophore Synthesis

When a synthetic route demands functionalization at the 4-position of the benzoxazole ring—for example, to install amino, alkylamino, or halogen substituents ortho to the oxazole oxygen—4-nitro-1,3-benzoxazole is the obligatory starting material. Reduction to 4-aminobenzoxazole proceeds quantitatively (100% yield under Pd/C-catalyzed hydrogenation at 50 psi H₂) , and the resulting 4-amino derivative (mp 77–79 °C) provides a unique handle for amidation, sulfonylation, or diazotization chemistry that cannot be accessed from 5- or 6-nitro isomers. This scenario is particularly relevant to medicinal chemistry programs developing kinase inhibitors, GPCR modulators, or integrin antagonists where the 4-position substituent vector is critical for target binding, as evidenced by patents citing 4-aminobenzoxazole as a key intermediate .

Vacuolar ATPase Assay Development

For laboratories investigating vacuolar H⁺-ATPase function, autophagy mechanisms, or yeast model systems, the 4-nitrobenzoxazole scaffold provides a validated inhibitory chemotype. The demonstration by Uchida et al. (1985) that 7-chloro-4-nitrobenzoxazole potently inhibits purified vacuolar membrane H⁺-ATPase (specific activity 18 units/mg protein, Km 0.21 mM for Mg²⁺-ATP) without affecting mitochondrial F₁-ATPase establishes this scaffold as a selective probe [1]. Researchers procuring 4-nitro-1,3-benzoxazole as a core scaffold for further derivatization can build upon this established target engagement, whereas 5- and 6-nitro isomers lack comparable biochemical validation in the peer-reviewed literature.

SAR Studies with Isomeric Panels

In antimicrobial, anticancer, or herbicidal SAR programs where the position of the electron-withdrawing nitro group is the variable under investigation, 4-nitro-1,3-benzoxazole must be included alongside 5- and 6-nitro isomers to complete the positional scan. The 1.42 pKa unit difference between 4-nitro (pKa −4.27) and 5-nitro (pKa −5.69) isomers translates to distinct electronic effects that can produce non-linear SAR trends . QSAR studies on benzoxazole antimicrobials have demonstrated that nitro position critically influences MIC values against Staphylococcus aureus, Bacillus subtilis, and drug-resistant isolates, with MIC ranges spanning >400 to 12.5 µg/mL depending on substitution pattern [2]. Omitting the 4-nitro isomer from such panels leaves a gap in the SAR matrix that may obscure optimal substitution patterns.

Agrochemical Intermediate Synthesis

Patent literature from Ube Industries and KYOYU AGRI CO LTD establishes benzoxazole compounds with nitro substitution as active herbicidal ingredients, with 4-nitro-substituted benzoxazoles specifically claimed in multiple patent families [3]. The 4-nitro-1,3-benzoxazole compound serves as a precursor for generating herbicide screening libraries where the 4-position reduction product (4-amino) can be further elaborated into sulfonamides, carboxamides, or urea derivatives. Given that research on benzoxazole and benzothiazole derivatives in agricultural chemical discovery has shown that 4-nitrophenyl substitution enhances fungicidal activity [4], the 4-nitrobenzoxazole core represents a strategically important building block for agrochemical discovery programs.

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